An In-depth Technical Guide to 1-Methyl-2-(phenylthio)-1H-imidazole: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 1-Methyl-2-(phenylthio)-1H-imidazole: Properties, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic routes, and potential applications of 1-Methyl-2-(phenylthio)-1H-imidazole. Direct experimental data for this specific molecule is limited in publicly accessible literature. Therefore, this document leverages established principles of physical organic chemistry and draws upon data from closely related structural analogs, primarily 1-methyl-2-(methylthio)-1H-imidazole, to present a predictive yet scientifically grounded profile. This guide is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and materials science who are interested in the therapeutic and functional potential of substituted imidazole scaffolds.
Introduction: The 1-Methyl-2-thioether-1H-imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in drug design.[1] The introduction of a methyl group at the N-1 position and a thioether linkage at the C-2 position gives rise to a class of compounds with distinct reactivity and biological activity.
The subject of this guide, 1-Methyl-2-(phenylthio)-1H-imidazole, belongs to this class. The presence of the phenylthio group is anticipated to significantly influence the molecule's lipophilicity, steric profile, and electronic properties compared to its more studied alkylthio counterparts. This, in turn, can modulate its interaction with biological targets and its potential as a therapeutic agent or a functional material.
Physicochemical Properties
The physicochemical properties of 1-Methyl-2-(phenylthio)-1H-imidazole are crucial for predicting its behavior in both chemical reactions and biological systems. Due to the scarcity of direct experimental data, the following table presents a combination of predicted values and data from the closely related analog, 1-methyl-2-(methylthio)-1H-imidazole, for comparative analysis.
| Property | 1-Methyl-2-(phenylthio)-1H-imidazole (Predicted/Inferred) | 1-Methyl-2-(methylthio)-1H-imidazole (Experimental/Predicted) |
| Molecular Formula | C₁₀H₁₀N₂S | C₅H₈N₂S[2][3] |
| Molecular Weight | 190.27 g/mol | 128.2 g/mol [2][3] |
| Appearance | Colorless to pale yellow liquid or solid | Clear, colorless liquid[4] |
| Boiling Point | Higher than 166 °C (at 30 Torr) | 166 °C (at 30 Torr)[2][3] |
| Density | > 1.14 g/cm³ | 1.14 ± 0.1 g/cm³ (Predicted)[2][3] |
| Solubility | Predicted to be soluble in organic solvents like chloroform and methanol | Slightly soluble in chloroform and methanol[2][3] |
| pKa (Predicted) | ~5.5 - 6.0 | 5.88 ± 0.25[3] |
The introduction of the phenyl group in place of the methyl group is expected to increase the molecular weight, boiling point, and density. The solubility in organic solvents is likely to be enhanced due to the increased lipophilicity imparted by the phenyl ring.
Synthesis and Reaction Chemistry
The synthesis of 1-Methyl-2-(phenylthio)-1H-imidazole can be logically approached through the S-alkylation of the corresponding thiol precursor, 1-methyl-1H-imidazole-2-thiol. This is a common and effective method for preparing thioether derivatives of imidazoles.[5]
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from 1-methyl-1H-imidazole.
Caption: Proposed synthesis of 1-Methyl-2-(phenylthio)-1H-imidazole.
Experimental Protocol: A Representative Synthesis
The following is a detailed, step-by-step methodology for the synthesis of the intermediate, 1-methyl-1H-imidazole-2-thiol, and its subsequent reaction to form the target compound.
Step 1: Synthesis of 1-Methyl-1H-imidazole-2-thiol
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Starting Material: Add 1-methyl-1H-imidazole to the flask and cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture while maintaining the temperature below -70 °C. Stir the mixture for 1 hour at this temperature.
-
Sulfur Addition: In a separate flask, prepare a solution of elemental sulfur (S₈) in anhydrous THF. Add this solution dropwise to the lithiated imidazole solution.
-
Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of water.
-
Workup and Purification: Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 1-Methyl-2-(phenylthio)-1H-imidazole
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of 1-methyl-1H-imidazole-2-thiol in a suitable aprotic solvent like dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases.
-
Electrophile Addition: Add benzenethiol to the reaction mixture and allow it to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography.
Reactivity of the 1-Methyl-2-(phenylthio)-1H-imidazole Scaffold
The reactivity of this scaffold is primarily dictated by the imidazole ring and the C-S bond.
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Nucleophilic Substitution at C-2: The phenylthio group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly if the imidazole ring is activated by quaternization of the N-3 nitrogen.
-
Oxidation of the Sulfur Atom: The thioether linkage is susceptible to oxidation to form the corresponding sulfoxide and sulfone. These oxidized derivatives may exhibit different biological activities and physicochemical properties.
-
Electrophilic Substitution on the Imidazole Ring: The C-4 and C-5 positions of the imidazole ring are susceptible to electrophilic attack, although the electron-donating nature of the methyl and phenylthio groups may influence the regioselectivity of such reactions.
Caption: Key reaction pathways of 1-Methyl-2-(phenylthio)-1H-imidazole.
Potential Applications in Drug Development and Materials Science
While specific applications for 1-Methyl-2-(phenylthio)-1H-imidazole are not yet documented, the broader class of imidazole-thioether derivatives has shown significant promise in several areas.
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Antimicrobial and Antifungal Agents: Many imidazole-containing compounds exhibit potent antimicrobial and antifungal activities.[6][7] The lipophilic nature of the phenylthio group may enhance cell membrane permeability, potentially leading to improved efficacy.
-
Anticancer Agents: Substituted imidazoles have been investigated as anticancer agents, with some derivatives showing promising activity against various cancer cell lines.[8]
-
Enzyme Inhibition: The imidazole nucleus is a known zinc-binding motif in many enzymes. Thioether-substituted imidazoles could be designed as inhibitors for metalloenzymes.
-
Materials Science: Imidazole derivatives are used as ligands for metal complexes and as building blocks for functional polymers.[9] The sulfur atom in the thioether linkage can coordinate to metal centers, making these compounds interesting for catalysis and materials synthesis.
Conclusion
1-Methyl-2-(phenylthio)-1H-imidazole represents a promising yet underexplored scaffold in chemical and pharmaceutical research. Based on the analysis of its structural analogs, it is predicted to be a stable, lipophilic compound that can be synthesized through established chemical routes. Its reactivity profile suggests that it can serve as a versatile intermediate for the creation of a diverse library of molecules with potential applications in drug discovery and materials science. Further experimental investigation into the properties and biological activities of this compound is warranted to fully unlock its potential.
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